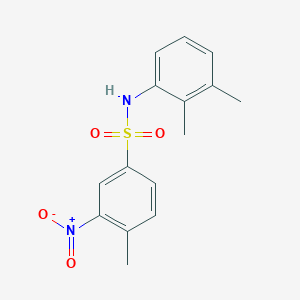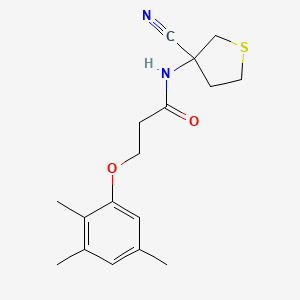
N-(3-Cyanothiolan-3-YL)-3-(2,3,5-trimethylphenoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Cyanothiolan-3-YL)-3-(2,3,5-trimethylphenoxy)propanamide is a synthetic organic compound It is characterized by the presence of a thiolan ring, a cyanide group, and a trimethylphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyanothiolan-3-YL)-3-(2,3,5-trimethylphenoxy)propanamide typically involves multi-step organic reactions. A possible synthetic route could include:
- Formation of the thiolan ring through cyclization reactions.
- Introduction of the cyanide group via nucleophilic substitution.
- Attachment of the trimethylphenoxy group through etherification or similar reactions.
- Final amide formation through amidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Cyanothiolan-3-YL)-3-(2,3,5-trimethylphenoxy)propanamide may undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breakdown of the compound in the presence of water.
Common Reagents and Conditions
Common reagents used in these reactions could include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., sodium cyanide), and acids or bases for hydrolysis.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while hydrolysis could produce carboxylic acids or amines.
Scientific Research Applications
N-(3-Cyanothiolan-3-YL)-3-(2,3,5-trimethylphenoxy)propanamide may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(3-Cyanothiolan-3-YL)-3-(2,3,5-trimethylphenoxy)propanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other thiolan derivatives, cyanide-containing compounds, and trimethylphenoxy derivatives. Examples could be:
- N-(3-Cyanothiolan-3-YL)-3-(2,3,5-trimethylphenoxy)acetamide
- N-(3-Cyanothiolan-3-YL)-3-(2,3,5-trimethylphenoxy)butanamide
Uniqueness
The uniqueness of N-(3-Cyanothiolan-3-YL)-3-(2,3,5-trimethylphenoxy)propanamide could lie in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(3-cyanothiolan-3-yl)-3-(2,3,5-trimethylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-12-8-13(2)14(3)15(9-12)21-6-4-16(20)19-17(10-18)5-7-22-11-17/h8-9H,4-7,11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHNDNCCEPHGBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCCC(=O)NC2(CCSC2)C#N)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Di-tert-butyl 2,2'-(1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole-2,5(1h,4h)-diyl)diacetate](/img/structure/B2417042.png)
![4-[(2-Chlorophenyl)methyl]piperidine hydrochloride](/img/structure/B2417046.png)
![3-ethyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2417047.png)
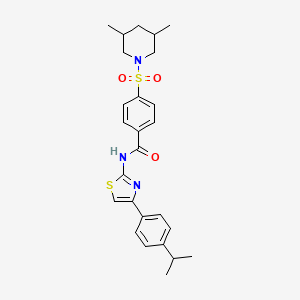
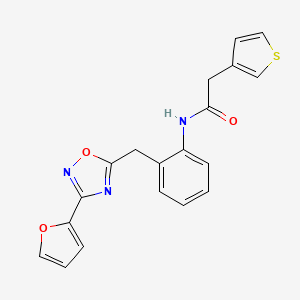
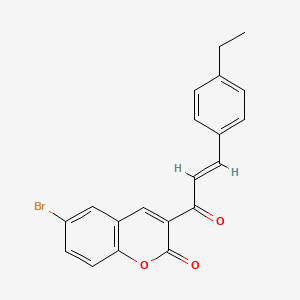
![2-[4-[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol](/img/structure/B2417052.png)
![N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2417053.png)
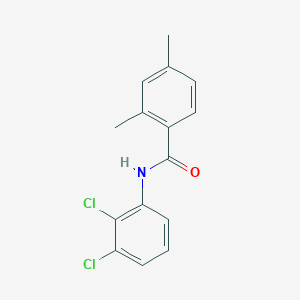
![N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide](/img/structure/B2417056.png)
![[1-(Pyrazin-2-yl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2417058.png)
![N-(3,4-dimethoxyphenethyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2417060.png)
![3,4-dimethoxy-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2417062.png)
